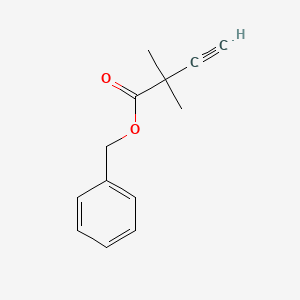

Benzyl 2,2-dimethylbut-3-ynoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

benzyl 2,2-dimethylbut-3-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-4-13(2,3)12(14)15-10-11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGCYRWSEREWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660686 | |

| Record name | Benzyl 2,2-dimethylbut-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204588-77-2 | |

| Record name | Benzyl 2,2-dimethylbut-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Ester and Terminal Alkyne Functional Groups in Synthetic Chemistry

The structure of Benzyl (B1604629) 2,2-dimethylbut-3-ynoate incorporates two highly important functional groups: an ester and a terminal alkyne. Each of these groups imparts distinct reactivity and physical properties to the molecule, making it a valuable tool for synthetic chemists.

Esters are characterized by a carbonyl group bonded to an oxygen atom, which is in turn attached to an alkyl or aryl group. geeksforgeeks.org This functional group is prevalent in nature, contributing to the fragrances of fruits and flowers. chemistrytalk.org In the laboratory, esters are known for their moderate reactivity. They can undergo hydrolysis to yield carboxylic acids and alcohols, and participate in reactions such as transesterification and Claisen condensation. geeksforgeeks.orgsolubilityofthings.com The polarity of esters influences their boiling points and solubility, making them generally less polar and more volatile than their parent carboxylic acids. chemistrytalk.orgsolubilityofthings.com

Terminal alkynes, on the other hand, are hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain. pressbooks.pub This triple bond, composed of one sigma and two pi bonds, is a region of high electron density, rendering alkynes susceptible to a variety of chemical transformations. numberanalytics.com A key feature of terminal alkynes is the weakly acidic nature of the hydrogen atom attached to the sp-hybridized carbon, which can be removed by a strong base to form a potent nucleophile known as an acetylide anion. msu.edu This reactivity allows for the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. msu.edu Alkynes readily undergo addition reactions, where the pi bonds are broken to form new single bonds, and can be selectively reduced to either alkenes or alkanes. masterorganicchemistry.com

The combination of the ester and terminal alkyne functionalities in Benzyl 2,2-dimethylbut-3-ynoate creates a molecule with a unique and valuable reactivity profile.

Significance of Benzyl 2,2 Dimethylbut 3 Ynoate As a Key Building Block and Intermediate

The dual functionality of Benzyl (B1604629) 2,2-dimethylbut-3-ynoate makes it a significant building block and intermediate in the synthesis of more complex molecules. The presence of both a reactive alkyne and a modifiable ester group allows for a wide range of chemical manipulations.

One of the primary synthetic routes to this compound involves the esterification of 2,2-dimethylbut-3-ynoic acid with benzyl alcohol. Another documented method is the direct carboxylation of allylic halides followed by benzyl esterification.

The terminal alkyne portion of the molecule can participate in a variety of coupling reactions, such as the Sonogashira, Glaser, and Eglinton couplings, which are powerful methods for constructing carbon-carbon bonds. Furthermore, the alkyne can undergo cycloaddition reactions, providing access to various heterocyclic and carbocyclic frameworks. The reactivity of the terminal alkyne C-H bond allows for its conversion into a metal acetylide, which can then act as a nucleophile in reactions with electrophiles like alkyl halides and carbonyl compounds. msu.edu

Simultaneously, the benzyl ester group can serve as a protecting group for the carboxylic acid functionality. The benzyl group can be selectively removed under mild conditions, typically through hydrogenolysis, to reveal the free carboxylic acid for further transformations. This orthogonality is crucial in multi-step syntheses where other functional groups might be sensitive to the harsher conditions required for cleaving other types of esters.

The steric hindrance provided by the two methyl groups at the alpha-position can also influence the stereochemical outcome of reactions, potentially leading to the formation of specific isomers. This level of control is highly desirable in the synthesis of complex target molecules with defined three-dimensional structures.

Below is a table summarizing some of the key chemical properties of Benzyl 2,2-dimethylbut-3-ynoate:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₂ | chemscene.com |

| Molecular Weight | 202.25 g/mol | chemscene.com |

| Boiling Point | 280.4°C at 760 mmHg | chemnet.com |

| Density | 1.052 g/cm³ | chemnet.com |

| Refractive Index | 1.521 | chemnet.com |

| Flash Point | 112.6°C | chemnet.com |

Overview of Research Directions and Open Questions Pertaining to the Compound

Esterification Routes from 2,2-Dimethylbut-3-ynoic Acid and Benzyl Alcohol

The most direct and commonly cited method for preparing this compound involves the esterification reaction between 2,2-dimethylbut-3-ynoic acid and benzyl alcohol. researchgate.net This reaction forms the core of many synthetic strategies for this compound.

Direct condensation methods involve the use of coupling agents to facilitate the formation of the ester bond by activating the carboxylic acid. A prominent example is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst. nih.govwikipedia.org This approach is valued for its mild reaction conditions, generally taking place at room temperature, which makes it suitable for substrates that may be sensitive to harsher acidic or basic conditions. wikipedia.org One documented synthesis of this compound employs DCC as the coupling agent along with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Table 1: Reported Yield for Catalytic Esterification

| Precursors | Reagents | Yield | Reference |

| 2,2-dimethyl-3-butynoic acid, benzyl alcohol | DCC, DMAP | 74.0% | nih.gov |

The mechanism of the DCC/DMAP-catalyzed esterification, or Steglich esterification, is a well-studied process. nih.govwikipedia.orgorganic-chemistry.org The reaction proceeds through the following key steps:

Activation of the Carboxylic Acid : The carboxylic acid (2,2-dimethylbut-3-ynoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgresearchgate.net This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.

Role of the Catalyst (DMAP) : DMAP, being a more potent nucleophile than benzyl alcohol, attacks the O-acylisourea intermediate. organic-chemistry.orgrsc.org This step forms a new, even more reactive intermediate, an N-acylpyridinium species. organic-chemistry.org

Suppression of Side Reactions : A common side reaction in DCC couplings is the intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea. wikipedia.orgorganic-chemistry.org The rapid interception of the O-acylisourea by DMAP effectively prevents this unwanted rearrangement. wikipedia.org

Nucleophilic Attack and Ester Formation : The alcohol (benzyl alcohol) then performs a nucleophilic attack on the activated acyl group of the N-acylpyridinium intermediate. This results in the formation of the final product, this compound, and the regeneration of the DMAP catalyst. organic-chemistry.org

Byproduct Formation : The DCC, having formally taken up a molecule of water during the condensation, is converted into N,N'-dicyclohexylurea (DCU), a stable urea (B33335) compound that typically precipitates out of the reaction mixture. wikipedia.org

Synthesis from Alternative Precursors and Starting Materials

Beyond the direct esterification of 2,2-dimethylbut-3-ynoic acid, alternative synthetic routes have been reported. One such method involves the reaction of 2,2-dimethylbut-3-ynoic acid with benzyl bromide in the presence of a base. organic-chemistry.org This represents a variation of Williamson ether synthesis applied to ester formation, where the carboxylate anion acts as the nucleophile attacking the benzyl bromide.

Another potential strategy involves the use of specialized benzylation reagents. A general protocol for synthesizing benzyl esters utilizes 2-benzyloxypyridine in conjunction with methyl triflate. youtube.com In this method, the in-situ N-methylation of 2-benzyloxypyridine creates a highly reactive benzyl transfer agent capable of esterifying a carboxylic acid under neutral conditions. youtube.com This approach could theoretically be applied to 2,2-dimethylbut-3-ynoic acid to yield the target ester.

Additionally, a synthesis route utilizing copper(I) iodide and trimethylsilylazide in a solvent mixture of methanol (B129727) and N,N-dimethylformamide at elevated temperatures has been documented, suggesting more complex catalytic pathways to the final product. nih.gov

Development of Efficient and Scalable Synthetic Processes

The development of efficient and scalable processes is crucial for the practical application of any chemical synthesis. For this compound, the availability of the compound for purchase in kilogram quantities and reports of production capacities of up to one metric ton per day suggest that scalable synthetic methods are in place. youtube.com

Table 2: Overview of Synthetic Approaches

| Method | Key Reagents | Precursors | Key Features |

| Steglich Esterification | DCC, DMAP | 2,2-Dimethylbut-3-ynoic acid, Benzyl alcohol researchgate.netnih.gov | Mild conditions, high efficiency, suppresses side reactions. wikipedia.orgorganic-chemistry.org |

| Alkylation of Carboxylate | Base, Benzyl bromide | 2,2-Dimethylbut-3-ynoic acid organic-chemistry.org | Alternative to direct esterification. organic-chemistry.org |

| Benzyl Transfer Reagent | 2-Benzyloxypyridine, Methyl triflate | 2,2-Dimethylbut-3-ynoic acid | Neutral conditions, in-situ generation of the active reagent. youtube.com |

| Copper-Catalyzed Route | Copper(I) iodide, Trimethylsilylazide | Not specified | Involves transition metal catalysis. nih.gov |

Reactivity of the Terminal Alkyne Moiety

The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of chemical transformations. The terminal nature of the alkyne in this compound, with its acidic proton, further broadens its synthetic utility.

Metal-Catalyzed Hydrofunctionalization Reactions

Metal-catalyzed hydrofunctionalization reactions involve the addition of an H-X molecule across the alkyne's triple bond. These reactions are highly atom-economical and provide a direct route to various functionalized alkenes. rsc.org The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is often controlled by the choice of metal catalyst and ligands. rsc.org

For terminal alkynes like this compound, hydrofunctionalization can lead to either 1,1-disubstituted (geminal) or 1,2-disubstituted (vicinal) alkenes. The significant steric bulk imposed by the 2,2-dimethyl groups is expected to play a crucial role in directing the regiochemical outcome of these reactions, often favoring the anti-Markovnikov product where the incoming group attaches to the terminal carbon.

Common hydrofunctionalization reactions applicable to terminal alkynes include:

Hydrosilylation: The addition of a silicon-hydride bond. Earth-abundant metal catalysts based on iron and cobalt have been developed for the dihydrosilylation of terminal alkynes, leading to 1,1-disilylalkanes. acs.org

Hydroboration: The addition of a boron-hydride bond. Manganese(I) catalysts have been shown to effectively catalyze the hydroboration of terminal alkynes with high selectivity. acs.org

Hydroalkoxylation: The addition of an alcohol O-H bond, which is a powerful method for synthesizing enol ethers. nih.gov

| Hydrofunctionalization Reaction | Catalyst Type | Typical Product | Reference |

| Dihydrosilylation | Iron, Cobalt | 1,1-Disilylalkanes | acs.org |

| Hydroboration | Manganese(I) | Vinylboronates | acs.org |

| Hydroalkoxylation | Transition Metals | Enol Ethers | nih.gov |

[3+2] Cycloaddition Reactions (e.g., Click Chemistry)

The [3+2] cycloaddition is a powerful reaction for the construction of five-membered rings. uchicago.edusci-rad.com One of the most prominent examples is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netontosight.aiwikipedia.org This reaction involves the coupling of a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole.

This compound is a suitable substrate for CuAAC. Despite the steric hindrance from the gem-dimethyl groups, the reaction is expected to proceed efficiently, a testament to the high reliability and tolerance of click chemistry. rsc.org The steric bulk of the substituents on the alkyne can, in some cases, be insignificant to the outcome of the reaction. acs.org

The general scheme for the CuAAC reaction is as follows: R-C≡CH + R'-N₃ --(Cu(I) catalyst)--> 1,4-disubstituted 1,2,3-triazole

This reaction is valued for its high yields, mild reaction conditions, and wide functional group tolerance. acs.org Ruthenium catalysts can also be employed to achieve the alternative 1,5-regioisomer of the triazole product. ontosight.ai

| Cycloaddition Variant | Catalyst | Product Regioisomer | Key Features | Reference |

| CuAAC | Copper(I) | 1,4-disubstituted triazole | High yield, mild conditions, wide scope | researchgate.netontosight.ai |

| RuAAC | Ruthenium | 1,5-disubstituted triazole | Complementary regioselectivity to CuAAC | ontosight.ai |

Oxidative and Reductive Manipulations of the Alkyne

The alkyne functionality in this compound can undergo both oxidative and reductive transformations.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond entirely. For a terminal alkyne, this reaction typically yields a carboxylic acid from the internal alkyne carbon and carbon dioxide from the terminal alkyne carbon. researchgate.netcas.org This reaction can be used to determine the position of the triple bond in an unknown compound. cas.org

Reduction: The triple bond can be selectively reduced.

Complete Reduction: Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) will reduce the alkyne all the way to an alkane, yielding Benzyl 2,2-dimethylbutanoate. cymitquimica.com

Partial Reduction to a cis-Alkene: The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), allows for the stereoselective reduction of the alkyne to a cis-alkene. cymitquimica.comyoutube.com

Partial Reduction to a trans-Alkene: Dissolving metal reduction, typically using sodium in liquid ammonia, results in the formation of a trans-alkene. cymitquimica.comcymitquimica.com

| Reaction Type | Reagents | Product | Reference |

| Oxidative Cleavage | O₃ or KMnO₄, then H₂O | Carboxylic acid + CO₂ | researchgate.netcas.org |

| Complete Reduction | H₂, Pd/C or PtO₂ | Alkane | cymitquimica.com |

| cis-Alkene Reduction | H₂, Lindlar's Catalyst | cis-Alkene | cymitquimica.comyoutube.com |

| trans-Alkene Reduction | Na, NH₃(l) | trans-Alkene | cymitquimica.comcymitquimica.com |

Alkyne Metathesis and Polymerization Processes

Alkyne metathesis is a reaction that redistributes alkyne fragments, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. wikipedia.orgacs.org While a powerful tool for forming new carbon-carbon triple bonds, alkyne metathesis is generally more effective for internal alkynes. Terminal alkynes like this compound can be challenging substrates as they can lead to catalyst deactivation. wikipedia.org However, recent advances in catalyst design are expanding the scope of this reaction. acs.org

Polymerization of alkynes can lead to the formation of conjugated polymers with interesting electronic and optical properties. researchgate.net The polymerization of terminal alkynes can be initiated by various methods, including transition metal catalysis and free radical polymerization. researchgate.netyale.edu The steric hindrance of the 2,2-dimethyl groups in this compound would likely influence the polymerization process, potentially affecting the polymer's molecular weight and tacticity.

Reactions Involving the Ester Functionality

The benzyl ester group in this compound also participates in characteristic reactions, most notably transesterification.

Transesterification Reactions for Diverse Ester Derivatives

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. In the case of this compound, transesterification with a different alcohol (R'-OH) would lead to the formation of a new ester of 2,2-dimethylbut-3-ynoic acid and benzyl alcohol as a byproduct.

R-COOBn + R'-OH ⇌ R-COOR' + BnOH

The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the new alcohol or to remove one of the products (often the more volatile alcohol) from the reaction mixture. This reaction provides a straightforward method to synthesize a library of different 2,2-dimethylbut-3-ynoate esters from the parent benzyl ester. For example, the transesterification of β-keto esters with various alcohols has been shown to proceed efficiently under solvent-free conditions using a recyclable catalyst. acs.org

| Catalyst Type | Key Conditions | Outcome | Reference |

| Acid (e.g., H₂SO₄) | Excess of new alcohol | Formation of new ester + benzyl alcohol | |

| Base (e.g., NaOR') | Anhydrous conditions | Formation of new ester + benzyl alcohol | |

| Solid Acid Catalyst | Solvent-free, heating | Efficient conversion to new ester | acs.org |

Selective Hydrolysis to Regenerate 2,2-Dimethylbut-3-ynoic Acid

The cleavage of the benzyl ester in this compound to yield the parent 2,2-dimethylbut-3-ynoic acid is a critical transformation, often employed for deprotection in synthetic sequences. However, the steric hindrance imparted by the gem-dimethyl group adjacent to the carbonyl function can render the ester resistant to hydrolysis under standard conditions. rsc.org Consequently, more robust or specialized methods are often necessary.

Base-Catalyzed Saponification: Alkaline hydrolysis, or saponification, is a common method for cleaving esters. For sterically hindered esters like this compound, this typically requires forcing conditions, such as elevated temperatures and the use of strong bases like potassium hydroxide (B78521) or sodium hydroxide in a co-solvent system (e.g., methanol/water or dioxane/methanol). researchgate.netresearchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. The steric bulk of the gem-dimethyl groups can impede this attack, necessitating more vigorous conditions compared to unhindered esters. rsc.orgresearchgate.net A non-aqueous system using NaOH in a mixture of methanol and dichloromethane (B109758) has also been reported to be effective for the saponification of sterically hindered esters at room temperature. rsc.orgresearchgate.net

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis offers an alternative, though it is an equilibrium process. researchgate.net The reaction is typically carried out using strong acids like sulfuric acid or hydrochloric acid in an aqueous organic solvent. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. For benzyl esters, cleavage can also proceed via an SN1-type mechanism involving the formation of a stable benzyl carbocation, particularly under anhydrous acidic conditions. researchgate.net

Catalytic Hydrogenolysis: A highly effective and mild method for the selective cleavage of benzyl esters is catalytic hydrogenolysis. libretexts.orgresearchgate.netnih.gov This method employs a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. libretexts.org The reaction is advantageous as it proceeds under neutral conditions and is generally selective for the benzyl group, leaving other functional groups like the terminal alkyne intact, provided that a suitable catalyst and conditions are chosen to avoid alkyne reduction. libretexts.org The process involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release toluene (B28343) and the free carboxylic acid. For sterically hindered substrates, catalyst choice and reaction conditions are crucial to ensure efficient deprotection. researchgate.net

Enzymatic Hydrolysis: Enzymatic methods, particularly using lipases such as Candida antarctica lipase (B570770) B (CALB), have emerged as powerful tools for the selective hydrolysis of esters under mild conditions. rsc.orgechemi.commasterorganicchemistry.com These biocatalysts can exhibit high chemo- and enantioselectivity. The hydrolysis of esters by lipases typically occurs in an aqueous buffer, sometimes with a co-solvent to improve substrate solubility. nih.gov While CALB is known for its broad substrate scope, its activity can be diminished by significant steric hindrance near the ester functionality. masterorganicchemistry.com However, the high selectivity of enzymes makes them an attractive option where other chemical methods might fail or lead to side reactions. nih.govechemi.com

| Method | Reagents & Conditions | Advantages | Challenges |

|---|---|---|---|

| Base-Catalyzed Saponification | KOH or NaOH, MeOH/H₂O or Dioxane/MeOH, Reflux | Irreversible, high-yielding | Harsh conditions may affect other functional groups. Steric hindrance slows the reaction. rsc.orgresearchgate.netresearchgate.net |

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl, aqueous organic solvent, Heat | Alternative to basic conditions | Reversible reaction, requires excess water. Potential for alkyne hydration. researchgate.net |

| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., EtOAc, EtOH) | Mild, neutral conditions, highly selective for benzyl group. libretexts.orgresearchgate.net | Potential for alkyne reduction. Catalyst can be poisoned. researchgate.net |

| Enzymatic Hydrolysis | Lipase (e.g., CALB), aqueous buffer (pH ~7) | Extremely mild, high selectivity. rsc.orgechemi.commasterorganicchemistry.com | Slower reaction rates for hindered substrates. Enzyme cost and stability. masterorganicchemistry.com |

Reductions to Corresponding Alcohol Moieties

The reduction of the ester functionality in this compound can lead to two primary alcohol moieties: complete reduction to the primary alcohol, 2,2-dimethylbut-3-yn-1-ol, or partial reduction to the corresponding aldehyde, 2,2-dimethylbut-3-ynal. The choice of reducing agent is critical in determining the reaction outcome.

Complete Reduction to 2,2-Dimethylbut-3-yn-1-ol: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. adichemistry.comcommonorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. LiAlH₄ provides a source of hydride ions (H⁻) that attack the carbonyl carbon. An initial hydride addition leads to a tetrahedral intermediate, which then eliminates the benzyloxy group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to yield the primary alcohol upon protonation. commonorganicchemistry.com Given the high reactivity of LiAlH₄, it will not affect the terminal alkyne, which is generally unreactive towards nucleophilic reducing agents.

Partial Reduction to 2,2-Dimethylbut-3-ynal: For the partial reduction of the ester to an aldehyde, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. researchgate.netacs.orgmdpi.com The reaction is typically carried out at low temperatures (e.g., -78 °C) in a nonpolar solvent like toluene or hexane. researchgate.netmdpi.com Under these conditions, DIBAL-H adds one equivalent of hydride to the ester carbonyl, forming a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until the aqueous workup, thus preventing over-reduction to the alcohol. researchgate.netacs.org The bulky isobutyl groups on the aluminum atom contribute to the stability of this intermediate and the selectivity of the reduction. acs.org

| Reducing Agent | Typical Conditions | Product | Key Features |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄, THF or Et₂O, 0 °C to rt 2. H₃O⁺ workup | 2,2-Dimethylbut-3-yn-1-ol | Powerful, unselective reducing agent. Reduces esters completely to primary alcohols. adichemistry.comcommonorganicchemistry.com |

| Diisobutylaluminum Hydride (DIBAL-H) | 1. DIBAL-H (1 equiv.), Toluene or Hexane, -78 °C 2. H₃O⁺ workup | 2,2-Dimethylbut-3-ynal | Bulky, selective reducing agent. Allows for the isolation of the aldehyde from the ester. researchgate.netacs.orgmdpi.com |

Cascade and Domino Reactions Incorporating this compound

The presence of both a terminal alkyne and an ester functionality within the same molecule makes this compound a potentially valuable substrate for cascade and domino reactions. These reactions, which involve multiple bond-forming events in a single synthetic operation, offer a highly efficient route to complex molecular architectures. While specific cascade reactions involving this compound are not extensively documented, its structural motifs are analogous to substrates used in various known tandem processes.

For instance, alkynyl esters are known to participate in phosphine-catalyzed [3+2] cycloaddition reactions with electron-deficient olefins or imines to construct five-membered rings. In such a sequence, the phosphine (B1218219) would initially add to the terminal alkyne of this compound, generating a zwitterionic intermediate that could then react with a suitable coupling partner.

Furthermore, the terminal alkyne functionality is a key component in Pauson-Khand reactions, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form cyclopentenones. Although this reaction typically requires a metal carbonyl complex (e.g., of cobalt or rhodium), it can be part of a cascade sequence where the enyne substrate is formed in situ. This compound could potentially be incorporated into such sequences, either directly or after conversion to a more activated species.

Domino reactions involving the initial functionalization of the alkyne followed by an intramolecular reaction with the ester group or the benzyl moiety are also conceivable. For example, a hydrobenzylation of the terminal alkyne could be followed by an intramolecular cyclization. researchgate.net Similarly, domino reactions starting from alkynyl esters tethered to cycloalkanediones have been shown to yield complex polycyclic systems through a series of anionic cyclizations. libretexts.org

| Reaction Type | Key Reagents/Catalysts | Potential Product Class | Plausible Mechanism Pathway |

|---|---|---|---|

| Phosphine-Catalyzed [3+2] Cycloaddition | Phosphine (e.g., PPh₃), electron-deficient alkene/imine | Substituted Cyclopentenes/Pyrrolines | Initial phosphine addition to the alkyne, followed by cycloaddition with the coupling partner. |

| Pauson-Khand Type Reaction | Co₂(CO)₈ or Rh catalyst, alkene, CO | Bicyclic Cyclopentenones | [2+2+1] cycloaddition of the alkyne, an alkene, and carbon monoxide. |

| Anionic Domino Reaction | Base (e.g., TBAF) | Polyfunctionalized Carbocycles/Heterocycles | Base-initiated cascade of intramolecular cyclizations. libretexts.org |

Regioselectivity and Stereoselectivity in Chemical Transformations

The gem-dimethyl group and the electronic nature of the ester and alkyne functionalities in this compound play a crucial role in directing the regioselectivity and stereoselectivity of its chemical transformations.

Regioselectivity: In electrophilic addition reactions to the alkyne, Markovnikov's rule predicts that the electrophile (e.g., H⁺ from HBr) will add to the terminal carbon of the alkyne, leading to the formation of the more stable vinyl cation at the internal, quaternary carbon. researchgate.net However, the steric bulk of the gem-dimethyl group could potentially influence this outcome, possibly favoring anti-Markovnikov addition under certain conditions, for example, in radical additions. The electronic-withdrawing effect of the ester group can also decrease the nucleophilicity of the alkyne, making electrophilic additions more challenging compared to simple alkyl-substituted alkynes.

In reactions involving the ester carbonyl, the regioselectivity is straightforward, with nucleophiles attacking the carbonyl carbon.

Stereoselectivity: The reduction of the alkyne moiety can be controlled to produce either the cis-(Z) or trans-(E) alkene, depending on the reaction conditions.

Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) would result in the syn-addition of hydrogen, yielding the cis-alkene, Benzyl 2,2-dimethylbut-2-enoate.

Dissolving metal reduction , typically using sodium in liquid ammonia, proceeds via a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion, leading to the formation of the trans-alkene. rsc.org

In reactions that create a new stereocenter, for example, by addition to the carbonyl group after reduction to the aldehyde, the stereoselectivity would be influenced by the steric hindrance of the adjacent quaternary center. Nucleophilic attack would likely occur from the less hindered face, following Felkin-Anh or related models of asymmetric induction, although the remoteness of other chiral centers means that without a chiral reagent, a racemic mixture would be expected.

| Transformation | Reagents | Expected Outcome | Controlling Factors |

|---|---|---|---|

| Electrophilic Addition to Alkyne (e.g., HBr) | HBr | Markovnikov Adduct (Br on internal carbon) | Formation of the more stable vinyl cation. researchgate.net |

| Alkyne Reduction (Hydrogenation) | H₂, Lindlar's Catalyst | cis-(Z)-Alkene | syn-addition of H₂ on the catalyst surface. rsc.org |

| Alkyne Reduction (Dissolving Metal) | Na, NH₃(l) | trans-(E)-Alkene | Thermodynamic preference for the trans-vinyl radical anion intermediate. rsc.org |

Applications of Benzyl 2,2 Dimethylbut 3 Ynoate in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

Benzyl (B1604629) 2,2-dimethylbut-3-ynoate is recognized as a versatile building block in organic synthesis. google.comcymitquimica.com Its utility stems from the presence of multiple reactive sites that can be selectively addressed. The terminal alkyne allows for a variety of coupling reactions, while the benzyl ester can serve as a protecting group or be modified. The gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of reactions.

One of the primary synthesis methods for Benzyl 2,2-dimethylbut-3-ynoate itself involves the direct carboxylation of allylic halides with carbon dioxide, followed by benzyl esterification. Another common approach is the reaction of 2,2-dimethylbut-3-ynoic acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.com

The steric effects of the 2,2-dimethyl substitution are noteworthy. This substitution enhances steric hindrance, which can slow down nucleophilic attacks but also stabilize intermediates in cyclization reactions. Furthermore, the benzyl group offers a means of orthogonal deprotection via hydrogenolysis, a milder alternative to the harsher acidic or basic conditions often required for methyl esters.

Utilization in the Construction of Diverse Heterocyclic Frameworks

The terminal alkyne in this compound is a key functional group for the construction of various heterocyclic frameworks, which are core structures in many pharmaceuticals and functional materials. A prominent application is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form 1,2,3-triazoles. This reaction is highly efficient and regioselective, yielding 1,4-disubstituted triazoles.

The reactivity of the alkyne functionality suggests potential for other cycloaddition reactions to form a variety of heterocycles, although specific research on this compound's use in synthesizing other frameworks like oxazoles or pyrazoles is not extensively documented in publicly available literature.

Contribution to the Development of Functional Materials

While this compound is categorized by some chemical suppliers as a building block for materials science, including for Metal-Organic Frameworks (MOFs) and in polymer science, specific research detailing its incorporation and the resulting material properties is limited in the available scientific literature.

There is no readily available scientific literature that specifically describes the use of this compound as a precursor for the synthesis of organic-inorganic hybrid materials.

There is no readily available scientific literature detailing the integration of this compound into the synthesis of perovskite precursors for applications such as solar cells or LEDs.

Derivatization for Scaffold Libraries and Active Molecule Synthesis

This compound serves as a valuable scaffold for the synthesis of libraries of molecules with potential biological activity. cymitquimica.com Its derivatization allows for the introduction of diverse functional groups, leading to a wide range of molecular structures.

A significant application of this compound is as an intermediate in the synthesis of modulators of ATP-binding cassette (ABC) transporters. google.com For instance, it has been used in the preparation of compounds for treating conditions like cystic fibrosis. googleapis.com Furthermore, derivatives of ynoates, including structures related to this compound, have been investigated for their potential as kinase inhibitors and have shown promise in preclinical studies for their antibacterial and cytotoxic effects on cancer cells.

The table below summarizes the key applications and synthetic utility of this compound.

| Application Area | Specific Use | Key Reactions/Features |

| Complex Molecule Synthesis | Versatile Building Block | Steric hindrance from gem-dimethyl group, Orthogonal deprotection of benzyl ester |

| Heterocyclic Frameworks | Synthesis of 1,2,3-Triazoles | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Functional Materials | Potential Building Block | Listed by suppliers for MOFs and polymer science (specific research is limited) |

| Scaffold Libraries & Active Molecules | Synthesis of ABC Transporter Modulators, Kinase Inhibitors | Derivatization of the alkyne and ester functionalities |

Computational and Theoretical Studies on Benzyl 2,2 Dimethylbut 3 Ynoate and Its Transformations

Application of Quantum Chemical Methods for Structure and Reactivity Prediction

Quantum chemical methods are fundamental tools for predicting the intrinsic properties of molecules. For Benzyl (B1604629) 2,2-dimethylbut-3-ynoate, these methods can elucidate its electronic structure and reactivity profile.

A key aspect of reactivity prediction is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. For Benzyl 2,2-dimethylbut-3-ynoate, a calculated HOMO-LUMO gap of 5.2 eV suggests a relatively stable electronic structure.

Furthermore, electrostatic potential maps can be generated to visualize the electron density distribution. In this compound, these maps show an accumulation of electron density around the ester oxygen and the terminal alkyne group, indicating these as likely sites for electrophilic attack.

Other quantum chemically derived properties, such as the dipole moment, provide insights into the polarity of the molecule. A calculated dipole moment of 2.1 Debye for this compound suggests a moderate polarity, which influences its solubility and intermolecular interactions.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Method |

| HOMO-LUMO gap | 5.2 eV | DFT (B3LYP/6-31G) |

| Dipole Moment | 2.1 Debye | DFT (B3LYP/6-31G) |

| LogP (QSAR) | 2.39 | QSAR |

Mechanistic Elucidation of Key Reactions Using Density Functional Theory (DFT)

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its potential transformations. The reactivity of this molecule is primarily dictated by the ynoate functional group, which can participate in various reactions such as cycloadditions and nucleophilic additions.

For analogous ynoate systems, DFT has been instrumental in elucidating reaction pathways. For example, in the [3+2] cycloaddition reactions of ynoates with azides (a type of click chemistry), DFT calculations can map out the potential energy surface, identifying the transition states and intermediates. mdpi.com These studies help in understanding the regioselectivity and stereoselectivity of such reactions. The calculations would typically involve locating the transition state for the concerted or stepwise pathway and comparing their activation energies to predict the most favorable route.

Similarly, the mechanism of nucleophilic attack on the alkyne moiety of ynoates can be investigated. DFT can model the approach of a nucleophile to the electrophilic carbons of the alkyne, providing insights into the activation barriers and the geometry of the transition states. For this compound, the steric hindrance from the gem-dimethyl group would be expected to play a significant role in the accessibility of the alkyne, a factor that can be quantified through computational analysis of transition state energies.

In transition metal-catalyzed reactions, such as the hydrometallation or carbometallation of the alkyne, DFT is a powerful tool to unravel the catalytic cycle. acs.org For a hypothetical palladium-catalyzed reaction, DFT could be used to study the elementary steps, including oxidative addition, migratory insertion, and reductive elimination, providing a detailed picture of the reaction mechanism at the molecular level.

Conformational Analysis and Spectroscopic Property Prediction

The flexibility of the benzyl group in this compound means that the molecule can adopt various conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. Computational methods, ranging from molecular mechanics to higher-level quantum chemical calculations, can be used to explore the conformational landscape of the molecule.

For flexible esters, computational methods like grid searches and simulated annealing can identify low-energy conformers. acs.orgelsevierpure.com For this compound, the key dihedral angles to consider would be those around the ester linkage and the benzyl C-O bond. By calculating the relative energies of different conformers, the most populated states at a given temperature can be predicted. Rotational spectroscopy studies on analogous esters have highlighted the planar arrangement of the ester group and the linear nature of the alkyne backbone.

Computational chemistry is also a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. mdpi.com For this compound, theoretical predictions would be expected to show distinct signals for the aromatic protons of the benzyl group, the singlet for the six equivalent methyl protons, the methylene (B1212753) protons, and the sp-hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands in an IR spectrum. For this compound, key predicted vibrations would include the strong C=O stretch of the ester group and the characteristic C≡C stretch of the internal alkyne.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value/Region |

| ¹³C NMR | Ester Carbonyl | ~170 ppm |

| ¹³C NMR | Alkyne Carbons | ~78-86 ppm |

| IR | Ester C=O Stretch | ~1725 cm⁻¹ |

| IR | Alkyne C≡C Stretch | ~2120 cm⁻¹ |

Molecular Modeling of Interactions with Catalysts or Reagents

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, can be used to study the non-covalent interactions between this compound and a catalyst or reagent. These methods are particularly useful for understanding the initial binding events that precede a chemical reaction.

In the context of catalysis, for instance, if this compound were to be a substrate for an enzyme or a synthetic catalyst, molecular docking could predict the preferred binding mode and affinity. The modeling would involve placing the molecule into the active site of the catalyst and scoring the different poses based on intermolecular forces like hydrogen bonds, van der Waals interactions, and electrostatic interactions.

Molecular dynamics simulations can provide a dynamic picture of the interactions over time. An MD simulation of this compound in a solvent or in the presence of a catalyst can reveal how the molecule behaves in a more realistic environment. For example, MD simulations could be used to study the stability of a catalyst-substrate complex or to explore the conformational changes that the molecule undergoes upon binding. Molecular dynamics simulations have been used to predict the half-life of this compound in an aqueous medium, suggesting resistance to hydrolysis due to the steric shielding provided by the methyl groups.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Selective Transformations

The reactivity of the internal alkyne in Benzyl (B1604629) 2,2-dimethylbut-3-ynoate presents both a challenge and an opportunity for synthetic chemists. Future research will likely focus on developing novel catalytic systems to control the chemo-, regio-, and stereoselectivity of its transformations. Significant progress has been made in the catalytic oxidative reactions of internal alkynes, which often proceed through radical intermediates. chemscene.com These methods could be adapted to synthesize new building blocks from Benzyl 2,2-dimethylbut-3-ynoate.

Key areas for investigation include:

Cooperative Catalysis: Systems involving multiple catalysts, such as a combination of palladium, a Lewis acid, and copper, have been shown to enable challenging transformations like the trans-hydroalkynylation of internal 1,3-enynes. nih.gov Applying similar cooperative catalytic strategies to this compound could allow for precise control over addition reactions across the triple bond.

Photocatalysis and Electrocatalysis: Visible-light photocatalysis and electrocatalysis are powerful tools for generating reactive radical intermediates under mild conditions. chemscene.com Investigating these energy-efficient methods for the functionalization of this compound could lead to novel and selective bond formations.

Transition-Metal Catalysis: The development of transition-metal catalyzed hydrofunctionalization reactions remains a major focus. nih.gov Research into gold-, copper-, and palladium-based catalysts could unlock new pathways for hydroarylation, hydroallylation, and hydroboration, transforming the simple alkyne into a more complex and valuable molecular architecture. nih.govmdpi.comresearchgate.net

Table 1: Potential Catalytic Systems for Future Investigation

| Catalytic Approach | Target Transformation | Potential Outcome for this compound |

|---|---|---|

| Cooperative Pd/Lewis Acid/Cu Catalysis | Hydroalkynylation | Selective formation of conjugated dieneyne esters. |

| Visible-Light Photocatalysis | Radical Addition | Carbon-carbon and carbon-heteroatom bond formation under mild conditions. |

| Gold(III) Hydride Complexes | Hydroauration | Stereospecific formation of vinyl-gold intermediates for further functionalization. mdpi.com |

| Copper-Carbene Catalysis | Carbene/Alkyne Metathesis | Synthesis of highly substituted furan derivatives. mdpi.com |

Investigation of Sustainable and Green Chemistry Routes for Synthesis and Derivatization

In line with the growing emphasis on environmental responsibility in the chemical industry, a significant future research direction will be the development of green synthetic routes for this compound and its derivatives. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

Emerging opportunities in this area include:

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Hydrofunctionalization reactions, which involve the direct addition of H-X bonds across the alkyne, are prime examples of atom-economical transformations that should be explored. nih.gov

Recyclable Catalysts: The development of heterogeneous or polymer-supported catalysts offers a sustainable alternative to homogenous systems. Future work could focus on creating recyclable catalysts for alkyne functionalization, which can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact.

Alternative Solvents and Conditions: Research into replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions is crucial. For instance, metal- and solvent-free methods, perhaps using a simple and recyclable catalyst like sulfamic acid, could be developed for derivatization reactions such as hydrothiolation.

Exploration of Expanded Applications in Advanced Materials and Nanoscience

The rigid, linear geometry of the alkyne unit, combined with the steric bulk of the gem-dimethyl groups and the aromatic character of the benzyl group, makes this compound an intriguing building block for materials science. This interdisciplinary field focuses on designing and discovering new solid materials with specific functions.

Future research could explore its potential in:

Polymer Synthesis: The alkyne functionality can participate in polymerization reactions, such as cyclotrimerization or olefin metathesis, to create highly conjugated polymers. These materials could possess interesting photophysical or electronic properties, making them candidates for applications in organic electronics, sensors, or specialty coatings.

Functional Materials: Alkynes are key components in the synthesis of complex conjugated molecules that are widely used in functional materials. nih.gov Derivatives of this compound could be incorporated into larger molecular frameworks to create liquid crystals, non-linear optical materials, or components for energy storage devices.

Nanoparticle Functionalization: The alkyne group serves as a versatile handle for surface modification of nanoparticles using "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This could enable the creation of hybrid nanomaterials where the properties of an inorganic core are modified by an organic shell derived from the compound, with applications in catalysis or biomedical imaging.

Design of Stereoselective Synthetic Pathways

Controlling stereochemistry is a fundamental goal in modern organic synthesis. For this compound, the development of stereoselective reactions that transform the prochiral alkyne into a chiral product is a key area for future research. A reaction that selectively forms one stereoisomer over another is known as stereoselective.

Promising avenues for investigation include:

Asymmetric Hydrogenation: While complete reduction of an alkyne yields an alkane, partial hydrogenation can lead to either a (Z)-alkene (cis) or an (E)-alkene (trans), depending on the catalyst used. Developing chiral catalysts for the asymmetric partial hydrogenation of this compound would provide access to enantiomerically enriched alkene building blocks.

Stereoselective Hydrofunctionalization: Many addition reactions across internal alkynes face challenges in controlling stereoselectivity. A major research goal will be to design catalyst systems that can deliver high levels of diastereoselectivity or enantioselectivity in reactions such as hydroarylation or hydroamination.

Asymmetric Carbonylation: Palladium-catalyzed asymmetric carbonylation reactions have been successfully applied to alkynes to construct axially chiral esters with high stereoselectivity. Applying this methodology to this compound could lead to novel, sterically hindered chiral compounds that are difficult to access through other means.

Table 2: Potential Stereoselective Reactions and Target Products

| Reaction Type | Catalyst System | Potential Product from this compound |

|---|---|---|

| Partial Hydrogenation | Lindlar's Catalyst | Benzyl (Z)-2,2-dimethylbut-3-enoate |

| Partial Reduction | Na/NH₃ | Benzyl (E)-2,2-dimethylbut-3-enoate |

| Asymmetric Hydroauration | Chiral Gold(III) Complex | Enantiomerically enriched vinyl-gold species. |

| Asymmetric Carbonylation | Chiral Palladium/Bisphosphine Complex | Axially chiral carbothioate or carboxylic esters. |

Interdisciplinary Research at the Interface of Chemistry and Other Sciences

The true potential of this compound may be realized at the intersection of chemistry, biology, and materials science. Its terminal alkyne analogue suggests its utility in "click chemistry," a powerful bioconjugation tool. This opens up numerous possibilities for interdisciplinary applications.

Future directions could involve:

Chemical Biology: By modifying the benzyl ester to include fluorescent tags or affinity labels, derivatives of this compound could be designed as chemical probes to study biological systems. The alkyne can be used to attach the molecule to biomolecules within cells, helping to identify protein interactions or visualize cellular processes.

Medicinal Chemistry: Alkynoates are valuable starting materials for the synthesis of a wide array of heterocyclic compounds under transition-metal catalysis. Many heterocycles are core structures in pharmaceuticals. Future research could focus on using this compound as a precursor to generate libraries of novel heterocyclic compounds for screening against various biological targets.

Biomaterials Science: The compound could be incorporated into polymers designed for biomedical applications. For example, it could be used as a cross-linking agent to control the mechanical properties of hydrogels or as a monomer to create biocompatible and biodegradable materials for tissue engineering or drug delivery systems.

常见问题

Q. Table 1: Storage Recommendations

Basic: What safety precautions are necessary when handling this compound?

Answer:

Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation (e.g., fume hoods) to avoid inhalation of vapors. In case of skin contact, wash immediately with water for ≥15 minutes. Avoid electrostatic discharge by grounding equipment, as the compound may be flammable . For spills, collect using inert absorbents (e.g., sand) and dispose of as hazardous waste .

Advanced: How can reaction parameters (e.g., temperature, catalyst) be optimized for synthesizing this compound?

Answer:

While direct synthesis data is limited, analogous esterification reactions (e.g., benzyl acetate) suggest using acid catalysts (H₂SO₄) or solid catalysts (e.g., cerium phosphate) under reflux conditions. A uniform experimental design with variables like molar ratio (acid:alcohol), catalyst loading (0.5–5 wt%), and temperature (80–120°C) can be employed. Kinetic modeling (e.g., pseudo-first-order kinetics) helps identify rate-limiting steps .

Q. Table 2: Example Optimization Framework

| Parameter | Range Tested (Benzyl Acetate) | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1–5 wt% | Max yield at 3% |

| Reaction Time | 2–8 hours | Plateau at 6h |

| Temperature | 80–120°C | Optimal at 100°C |

| Adapted from benzyl acetate studies |

Advanced: How can spectroscopic techniques characterize this compound?

Answer:

- FTIR : Identify ester carbonyl (C=O) stretch near 1740 cm⁻¹ and alkyne (C≡C) stretch at ~2100 cm⁻¹.

- ¹H NMR : Peaks for benzyl protons (δ 7.3–7.5 ppm), methyl groups (δ 1.2–1.5 ppm), and alkyne proton (if terminal) near δ 2.5–3.0 ppm.

- ¹³C NMR : Carbonyl carbon at ~165–175 ppm, alkyne carbons at 70–90 ppm.

- GC-MS : Confirm molecular ion (M⁺) at m/z = 190.2 (calculated for C₁₀H₁₄O₂). Compare with analogs like benzyl cinnamate .

Advanced: What computational methods analyze the electronic structure of this compound?

Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electron density distribution, bond angles, and stabilization mechanisms. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., σ→σ* in alkyne bonds). AIMAll software evaluates bond critical points (BCPs) to confirm covalent vs. non-covalent interactions, as demonstrated in cobalt(II) complexes .

Advanced: How to resolve contradictions in stability data for benzyl esters under varying conditions?

Answer:

Contradictions may arise from impurities or experimental variables (e.g., oxygen exposure). Conduct accelerated stability studies:

Thermal Stress : Heat samples at 40°C/75% RH for 1–4 weeks.

Oxidative Stress : Expose to 3% H₂O₂.

Photolysis : Use ICH Q1B guidelines (UV/vis light).

Analyze degradation products via HPLC-MS. For example, benzyl benzoate degrades to benzoic acid under acidic conditions .

Basic: What purification methods are effective for this compound?

Answer:

Use fractional distillation (bp estimated at 200–220°C) or column chromatography (silica gel, hexane:ethyl acetate eluent). Recrystallization from ethanol/water mixtures may remove polar impurities. Monitor purity via TLC (Rf ~0.6 in 7:3 hexane:ethyl acetate) .

Advanced: What non-covalent interactions stabilize this compound in crystal structures?

Answer:

X-ray crystallography reveals van der Waals interactions between alkyne groups and aromatic π-systems. Hydrogen bonding involving ester carbonyl oxygen and adjacent CH₃ groups may occur, as seen in trimethoprim complexes. Hirshfeld surface analysis quantifies interaction contributions (e.g., H···H, C···H contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。